6-(4-benzylpiperidin-1-yl)-N-(2-(methylthio)phenyl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-N-(2-methylsulfanylphenyl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4OS/c1-30-22-10-6-5-9-20(22)25-24(29)21-11-12-23(27-26-21)28-15-13-19(14-16-28)17-18-7-3-2-4-8-18/h2-12,19H,13-17H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNCMORERXVTCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-benzylpiperidin-1-yl)-N-(2-(methylthio)phenyl)pyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process often begins with the formation of the pyridazine ring, followed by the introduction of the benzylpiperidine and methylthio-phenyl groups. Common reagents used in these reactions include various halogenated compounds, amines, and thiols. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Amidation Reactions
Amide bond formation between the pyridazine carboxylic acid and the methylthiophenyl amine likely follows standard coupling protocols:
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Activation of the carboxylic acid (e.g., using EDC).
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Reaction with the amine in the presence of HOBt or similar activators .
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Purification via crystallization or chromatography.
Pyridazine Ring Functionalization
The pyridazine ring’s reactivity is influenced by substituents. In related compounds, hydrolysis of pyridazinone rings under acidic conditions is observed, facilitated by electron-donating groups .
Structural Modifications and SAR Trends
NMR Spectroscopy
-
Piperidine protons : Typically show multiplets in the δ 1.2–3.8 ppm range, depending on substituents .
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Pyridazine ring protons : Deshielded protons (δ 7.5–8.2 ppm) due to aromaticity .
Mass Spectrometry
Critical Reaction Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Amidation coupling | EDC/HOBt, DMF | Room temperature, 2–24 h | 30–70% |
| Piperidine alkylation | Benzyl halide, base | Reflux in polar solvent | 50–80% |
| Pyridazine ring formation | Cyclocondensation agents | High temperature, acidic/basic conditions | Variable |
Research Implications
-
Bioisosteric replacements : Modifying the carboxamide group (e.g., to esters or amides) can optimize pharmacokinetic properties .
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Stereoelectronic effects : Conformational restriction in the piperidine tether enhances selectivity and stability .
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Sulfur functionality : The methylthio group likely influences redox stability and metabolic pathways compared to sulfinyl/sulfonyl analogs .
Scientific Research Applications
Chemical Properties and Structure
The compound's IUPAC name is 6-(4-benzylpiperidin-1-yl)-N-(2-methylsulfanylphenyl)pyridazine-3-carboxamide, with a molecular formula of C24H26N4OS and a molecular weight of 422.55 g/mol. Its unique structure features a pyridazine ring, a benzylpiperidine moiety, and a methylthio-substituted phenyl group, which contribute to its reactivity and potential biological activities.
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions due to its ability to undergo multiple types of chemical transformations, including oxidation and nucleophilic substitutions. The compound's structural characteristics allow it to participate in reactions that lead to the formation of new chemical entities.
Biology
The biological applications of this compound are noteworthy. Research indicates that it interacts with specific enzymes and receptors , which can modulate various biochemical pathways. Studies have focused on its potential anti-inflammatory, analgesic, and anticancer properties:
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in vitro. For example, derivatives have been tested for their ability to inhibit TNF-α synthesis in macrophages, suggesting potential utility in treating inflammatory diseases .
- Anticancer Activity : Preliminary studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, derivatives have demonstrated significant inhibitory effects on breast (MCF-7) and lung (A549) cancer cell lines, with IC50 values ranging from 0.2 to 5.85 µM. The mechanisms involve modulation of apoptosis-related pathways.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | MCF-7 | 3.0 |
| Example B | A549 | 5.85 |
Medicine
The therapeutic potential of this compound is being explored in various medical contexts:
- Pain Management : Its analgesic properties are under investigation for potential applications in pain relief therapies.
- Cancer Treatment : Ongoing research aims to elucidate its mechanisms in cancer treatment, focusing on how it may induce apoptosis in malignant cells.
Industrial Applications
In industrial settings, 6-(4-benzylpiperidin-1-yl)-N-(2-(methylthio)phenyl)pyridazine-3-carboxamide is utilized in the development of new materials and catalysts. Its unique chemical properties make it suitable for creating advanced materials with specific functionalities.
Case Studies
Several case studies highlight the effectiveness of this compound:
- Anticancer Study : A study evaluated the effects of this compound on MCF-7 breast cancer cells, demonstrating significant reductions in cell viability at low concentrations.
- Inflammation Model : In an animal model of arthritis, administration of the compound led to reduced inflammation markers and improved clinical scores compared to control groups.
Mechanism of Action
The mechanism of action of 6-(4-benzylpiperidin-1-yl)-N-(2-(methylthio)phenyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights pyridazine-carboxamide analogs with comparable structural motifs. Below is a comparative analysis based on available
Core Modifications
6-(Cyclopropanecarboxamido)-4-((2-Methoxy-3-(1-Methyl-1H-1,2,4-Triazol-3-yl)Phenyl)Amino)-N-(Methyl-d3)Pyridazine-3-Carboxamide () Key Differences:
- Replaces the 4-benzylpiperidine group with a cyclopropanecarboxamido moiety.
- Features a deuterated methyl group (methyl-d3) and a triazole-substituted phenyl ring. Relevance: Patent claims focus on crystalline forms, suggesting improved stability and bioavailability compared to non-crystalline analogs. Deuterated methyl groups often enhance metabolic resistance .
(4aR)-1-[[2,3-Difluoro-4-(Morpholin-4-ylMethyl)Phenyl]Methyl]-4-Hydroxy-4a-Methyl-2-Oxo-N-[4-(Trifluoromethyl)-2-[6-(Trifluoromethyl)Pyridin-3-yl]Phenyl]-6,7-Dihydro-5H-Pyrrolo[1,2-b]Pyridazine-3-Carboxamide ()
- Key Differences :
- Contains a fused pyrrolo-pyridazine core instead of a simple pyridazine.
- Includes trifluoromethyl and morpholine groups, which enhance lipophilicity and target binding.
Substituent Effects
- Benzylpiperidine vs. Cyclopropane/Triazole :
- Methylthio vs. Trifluoromethyl (CF₃) groups in –4 enhance both hydrophobicity and metabolic stability .
Research Findings and Data Limitations
Table 1: Structural and Functional Comparison
Critical Notes :
- Absence of Direct Data: No pharmacokinetic, toxicity, or target-binding data for the target compound were identified in the evidence.
- Hypothetical Insights : Structural analogs suggest that substitutions at positions 4 and 6 of pyridazine significantly influence target selectivity and physicochemical properties.
Biological Activity
6-(4-benzylpiperidin-1-yl)-N-(2-(methylthio)phenyl)pyridazine-3-carboxamide is a complex organic compound that has attracted attention due to its potential biological activities. This compound's unique structure, which includes a pyridazine ring, a benzylpiperidine moiety, and a methylthio-substituted phenyl group, positions it as a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The IUPAC name for the compound is 6-(4-benzylpiperidin-1-yl)-N-(2-methylsulfanylphenyl)pyridazine-3-carboxamide. Its molecular formula is , and it has a molecular weight of 422.55 g/mol. The structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its potential anti-inflammatory, analgesic, and anticancer properties. The following sections detail these activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer effects. For instance, derivatives of pyridazine have shown significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.2 to 5.85 µM . The specific compound's interaction with cellular pathways related to apoptosis and proliferation is crucial for its anticancer potential.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | MCF-7 | 3.0 |
| Example B | A549 | 5.85 |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound may modulate signaling pathways associated with cell survival and apoptosis through the inhibition of key kinases or by acting as an antagonist at specific receptor sites .
Case Studies
Several case studies have highlighted the biological efficacy of related compounds:
- Antiproliferative Studies : A series of pyridazine derivatives were synthesized and evaluated for their antiproliferative activities against human cancer cell lines. One notable derivative demonstrated an IC50 value of 0.63 µM against HCT116 cells, indicating strong potential for further development .
- Enzymatic Inhibition : Research has shown that certain derivatives can inhibit tyrosine kinases, which play critical roles in cancer progression. For example, compounds exhibiting high affinity for c-Met kinase were identified, suggesting a pathway for targeted therapy .
Comparative Analysis with Similar Compounds
This compound shares structural characteristics with other benzamide derivatives but is distinguished by its unique functional groups that enhance its biological activity.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Pyridazine ring | Anticancer |
| Compound B | Benzylpiperidine | Analgesic |
| This compound | Unique combination of functional groups | Potentially broad-spectrum |
Q & A
Basic Research Question
- NMR : - and -NMR to confirm piperidine ring substitution patterns and amide linkage (e.g., δ 2.5–3.5 ppm for piperidine protons; δ 165–170 ppm for carbonyl carbons) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 463.2).
- Computational : Density Functional Theory (DFT) for optimizing geometry and predicting electronic properties .
How is preliminary biological activity screening conducted for this compound?
Basic Research Question
- In vitro assays : Test against kinase panels (e.g., EGFR, VEGFR) at 1–10 µM concentrations to identify inhibition profiles. Use fluorescence-based ATP competition assays .
- Receptor binding : Radioligand displacement studies (e.g., -spiperone for dopamine receptor affinity) with IC calculations .
What advanced methodologies are used to investigate its mechanism of action in neurological targets?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Analyze binding stability to D dopamine receptors over 100 ns trajectories, focusing on hydrophobic interactions with benzylpiperidine .
- Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution to map binding pockets .
- Knockout Models : Use CRISPR-edited neuronal cell lines to validate target specificity .
How can contradictory data in enzyme inhibition assays be resolved?
Advanced Research Question
- Dose-response refinement : Test concentrations across 5-log ranges (0.1 nM–100 µM) to address non-linear effects.
- Orthogonal assays : Confirm results using SPR (surface plasmon resonance) for kinetic binding analysis (k/k) alongside enzymatic assays .
- Meta-analysis : Compare datasets from PubChem BioAssay entries (e.g., AID 1259401) to identify outliers .
What pharmacokinetic properties should be prioritized in preclinical studies?
Advanced Research Question
- Metabolic stability : Incubate with liver microsomes (human/rat) to measure t. The trifluoromethyl group in analogs shows increased microsomal stability (t > 60 min) .
- BBB permeability : Use PAMPA-BBB assays; logP values ~3.5 suggest moderate brain penetration .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
How can structure-activity relationships (SAR) guide further derivatization?
Advanced Research Question
- Piperidine modifications : Replace benzyl with 2-fluorophenyl to enhance selectivity for σ receptors (see analog data in ).
- Methylthio group : Substitute with sulfoxide/sulfone to modulate solubility and oxidative stability.
- Pyridazine core : Introduce electron-withdrawing groups (e.g., Cl) at position 6 to improve kinase binding .
What chemical engineering strategies improve scalability for research-grade synthesis?
Advanced Research Question
- Flow chemistry : Implement continuous flow reactors for amide coupling steps, reducing reaction time from 24h to 2h .
- Process Analytical Technology (PAT) : Use inline FTIR to monitor intermediate formation in real-time.
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
